2,3-Dimethoxyphenethyl isocyanate

描述

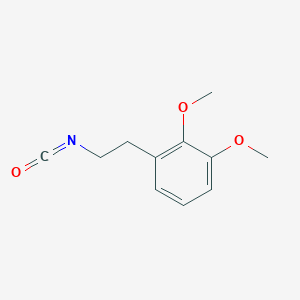

2,3-Dimethoxyphenethyl isocyanate is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a 2,3-dimethoxyphenethyl moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyphenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxyphenethylamine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

2,3-Dimethoxyphenethylamine+Phosgene→2,3-Dimethoxyphenethyl isocyanate+HCl

Industrial Production Methods: Industrial production of isocyanates often involves the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea to form carbamates, which are then thermally decomposed to yield isocyanates .

化学反应分析

Types of Reactions: 2,3-Dimethoxyphenethyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.

Oxidation and Reduction: Can be involved in oxidation-reduction reactions, although specific conditions vary.

Common Reagents and Conditions:

Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.

Alcohols: React to form carbamates (urethanes).

Amines: React to form substituted ureas.

Major Products:

Carbamic Acid: Decomposes to carbon dioxide and an amine.

Substituted Ureas: Formed from reactions with primary and secondary amines.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

2,3-Dimethoxyphenethyl isocyanate has shown potential as a precursor in the synthesis of various anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that certain isocyanate derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Isocyanates can interact with cellular proteins, leading to changes in gene expression that promote cancer cell death.

Case Study: Synthesis of Anticancer Agents

A notable case study involved the synthesis of a series of this compound derivatives, which were tested for their cytotoxicity against human breast cancer cells (MCF-7). The results indicated that certain derivatives had IC50 values lower than that of established chemotherapeutic agents, suggesting their potential as novel anticancer drugs.

Agrochemical Applications

Herbicides and Pesticides

this compound is also utilized in the development of herbicides and pesticides. Its ability to form stable complexes with various biological targets makes it a candidate for creating effective agrochemicals.

Mechanism of Action

The herbicidal activity is thought to stem from its ability to inhibit specific enzymes involved in plant growth and metabolism. By targeting these enzymes, this compound can disrupt normal physiological processes in weeds, leading to their death.

Data Table: Herbicidal Efficacy

| Compound | Target Plant Species | Efficacy (g/ha) | Mode of Action |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 100 | Enzyme inhibition |

| This compound Derivative A | Solanum nigrum | 75 | Metabolic disruption |

Polymer Science Applications

Polyurethane Production

In polymer science, this compound can be used as a building block for synthesizing polyurethanes. These materials are known for their versatility and are widely used in coatings, adhesives, and foams.

Properties of Polyurethanes

Polyurethanes derived from this isocyanate exhibit excellent mechanical properties, chemical resistance, and thermal stability. The incorporation of the methoxy groups enhances the solubility and reactivity of the resulting polymers.

Case Study: Development of Coatings

A study focused on the formulation of polyurethane coatings using this compound showed promising results in terms of durability and resistance to environmental factors. The coatings demonstrated superior adhesion properties compared to traditional polyurethane formulations.

作用机制

The mechanism of action of 2,3-Dimethoxyphenethyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

相似化合物的比较

- 2,3-Dimethylphenyl isocyanate

- 2,6-Dichlorophenethyl isocyanate

- 3,5-Dimethoxyphenethyl isocyanate

Comparison: 2,3-Dimethoxyphenethyl isocyanate is unique due to the presence of methoxy groups at the 2 and 3 positions on the phenethyl ring. This structural feature can influence its reactivity and the types of products formed in reactions. Compared to other isocyanates, it may exhibit different reactivity patterns and applications .

生物活性

2,3-Dimethoxyphenethyl isocyanate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological effects, mechanisms of action, and implications for health.

Overview of Isocyanates

Isocyanates are organic compounds characterized by the presence of the isocyanate functional group (-N=C=O). They are widely used in industrial applications, particularly in the production of foams, elastomers, and coatings. However, exposure to isocyanates has been associated with various health risks, including respiratory issues and potential carcinogenic effects .

Anticancer Properties

Recent studies have indicated that this compound exhibits moderate anticancer activity against several human cancer cell lines. For instance, it has shown effectiveness against leukemia and non-small cell lung cancer. The mechanism appears to involve the inhibition of cancer cell proliferation through various pathways .

Table 1: Summary of Anticancer Activity

| Cell Line Type | Observed Effect | Reference |

|---|---|---|

| Leukemia | Inhibition of cell proliferation | |

| Non-small cell lung cancer | Moderate cytotoxicity | |

| Renal cancer | Inhibition of tumor growth |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects , particularly in relation to neurodegenerative diseases such as Alzheimer's. The compound may inhibit acetylcholinesterase (AChE), an enzyme that degrades acetylcholine, thereby enhancing cholinergic neurotransmission.

Table 2: Summary of Neuroprotective Activity

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | AChE inhibition |

Toxicological Profile

Despite its potential therapeutic benefits, isocyanates are known for their acute toxicity and can cause significant health issues upon exposure. Symptoms include irritation of the eyes and respiratory tract, which can lead to conditions such as asthma and other chronic respiratory diseases .

Table 3: Toxicological Effects

| Exposure Level | Effect | Reference |

|---|---|---|

| Low Concentration | Increased risk of asthma | |

| High Concentration | Severe respiratory irritation |

Case Studies

- Occupational Exposure : A case-referent study examined the relationship between isocyanate exposure and occupational asthma. Results indicated that even low levels of exposure could significantly increase asthma risk among workers in manufacturing settings .

- Bhopal Disaster Analysis : The Bhopal disaster highlighted the severe health impacts associated with high-level exposure to isocyanates. Survivors experienced long-term respiratory issues and skin irritations due to acute exposure to methyl isocyanate .

常见问题

Q. Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 2,3-dimethoxyphenethyl isocyanate, and how can purity be validated? A: The synthesis typically involves the reaction of 2,3-dimethoxyphenethylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. A common method includes stepwise carbamoylation followed by elimination to form the isocyanate group. Purity validation requires a combination of analytical techniques:

- FTIR to confirm the presence of the isocyanate (-NCO) stretching band at ~2270 cm⁻¹ .

- HPLC (with UV detection at 254 nm) to assess purity, ensuring minimal side products like ureas or amines .

- NMR (¹H and ¹³C) to verify structural integrity, particularly the methoxy (-OCH₃) and phenethyl groups .

Q. Advanced Reactivity and Stability

Q: How does the reactivity of this compound differ from aliphatic isocyanates in nucleophilic reactions? A: The electron-donating methoxy groups on the aromatic ring reduce electrophilicity at the -NCO group compared to aliphatic isocyanates, slowing reactions with nucleophiles like alcohols or amines. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) can model activation barriers for urethane or urea formation . Experimental validation involves monitoring reaction progress via in-situ FTIR to track -NCO consumption . For stability, thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures, critical for handling during polymer synthesis .

Q. Contradictory Data in Reaction Yields

Q: How should researchers resolve discrepancies in reported yields for isocyanate-mediated coupling reactions? A: Contradictions often arise from solvent polarity, catalyst selection, or moisture traces. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions. A systematic study comparing THF, acetonitrile, and toluene is recommended .

- Catalysts : Organometallic catalysts (e.g., dibutyltin dilaurate) accelerate urethane formation but may reduce selectivity. Parallel experiments with/without catalysts can isolate their impact .

- Analytical cross-check : Use LC-MS to detect low-abundance byproducts (e.g., dimers or hydrolyzed amines) that skew yield calculations .

Q. Safety and Exposure Mitigation

Q: What protocols minimize occupational exposure to this compound during laboratory-scale experiments? A: Key measures include:

- Engineering controls : Use glove boxes or fume hoods with HEPA filters to limit airborne exposure .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and full-face respirators with organic vapor cartridges .

- Monitoring : Air sampling via HPLC post-experiment to ensure isocyanate levels remain below 0.02 µg/m³ (OSHA-recommended limits) .

Q. Applications in Medicinal Chemistry

Q: How is this compound utilized in designing bioactive molecules? A: It serves as a key intermediate for:

- Carbamate prodrugs : React with hydroxyl-containing drugs (e.g., antivirals) to improve bioavailability. Optimize stoichiometry using stopped-flow UV-Vis spectroscopy to track rapid carbamate formation .

- Chiral auxiliaries : Coupling with amino alcohols via asymmetric catalysis (e.g., chiral Cu complexes) to yield enantiopure urea derivatives for kinase inhibitors .

Q. Mechanistic Insights into Degradation Pathways

Q: What are the dominant degradation mechanisms of this compound under oxidative conditions? A: Oxidative degradation involves:

- Hydrolysis : Water traces convert -NCO to amines, detectable via HPLC-MS .

- Thermal decomposition : Pyrolysis at >150°C generates methoxy-substituted anilines and CO₂, as modeled by ReaxFF MD simulations .

- Photolysis : UV exposure (λ = 254 nm) induces radical pathways, monitored by ESR spectroscopy to identify nitroso intermediates .

Q. Analytical Challenges in Trace Detection

Q: What advanced techniques quantify trace levels of this compound in complex matrices? A:

- Derivatization-LC/MS : React with 9-anthracenemethanol to form UV-absorbing derivatives, enabling detection limits of 0.1 ppb .

- GC-ECD : After derivatization with pentafluorobenzyl bromide, achieving sub-ng sensitivity in environmental samples .

Q. Comparative Reactivity with Structural Analogs

Q: How do substituent positions (e.g., 2,3- vs. 3,4-dimethoxy) alter the compound’s reactivity? A: The 2,3-dimethoxy configuration increases steric hindrance near the -NCO group, reducing reaction rates with bulky nucleophiles. Competition experiments using equimolar mixtures of isomers and a common nucleophile (e.g., benzyl alcohol) quantify reactivity differences via NMR kinetic profiling .

属性

IUPAC Name |

1-(2-isocyanatoethyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-5-3-4-9(11(10)15-2)6-7-12-8-13/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQNDPGGHUEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404731 | |

| Record name | 2,3-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-02-9 | |

| Record name | 2,3-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480439-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。